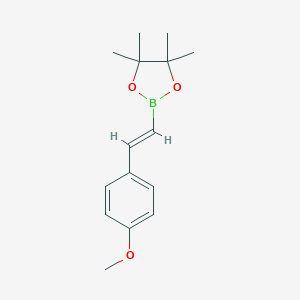

(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-6-8-13(17-5)9-7-12/h6-11H,1-5H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSHTICWQKLRMP-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

Challenges and Adaptations

The lack of commercial availability of (E)-4-methoxystyryldiol necessitates a multi-step synthesis, potentially involving Wittig olefination of 4-methoxybenzaldehyde followed by diol protection. This limitation makes the method less practical compared to alternatives.

Hydroboration of 4-Methoxyphenylacetylene

Catalytic Hydroboration with HBpin

Hydroboration of terminal alkynes using pinacolborane (HBpin) and transition-metal catalysts provides a stereoselective route to (E)-configured styryl boronic esters.

Reaction Setup

Stereochemical Control

The (E)-selectivity arises from anti-addition of boron to the alkyne, favored by bulky catalysts and non-polar solvents. Nuclear magnetic resonance (NMR) analysis of the product would show a characteristic trans coupling constant (J = 16–18 Hz) for the styryl protons.

Characterization and Analytical Data

Spectroscopic Properties

While direct data for the 4-methoxy derivative are scarce, related compounds exhibit the following features:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 36–42°C (lit. for 3-methoxy) | |

| Boiling Point | 313.5±44.0 °C (Predicted) | |

| Density | 1.02±0.1 g/cm³ |

| Parameter | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM solution | 3.8441 mL | 19.2204 mL | 38.4408 mL |

| 10 mM solution | 0.3844 mL | 1.922 mL | 3.8441 mL |

Data adapted from GlpBio’s formulation guides for analogous compounds.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed cross-coupling with aryl halides. For example:

text(E)-2-(4-Methoxystyryl)-dioxaborolane + Ar-X → Ar-Styryl-Methoxybenzene

Key Data :

-

Catalyst : Pd(PPh₃)₄ (1–5 mol%)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : DME/H₂O (4:1)

Oxidation to Phenolic Derivatives

The compound undergoes oxidation with H₂O₂/NaOH to yield 4-methoxystyrene derivatives:

text(E)-2-(4-Methoxystyryl)-dioxaborolane → 4-Methoxystyrene glycol + B(OH)₃

Halogenation

Electrophilic bromination occurs at the styryl double bond:

text(E)-styryl-boronate + Br₂ → (E)-1,2-dibromo-4-methoxystyrene + Bpin-Br

Solvent Effects

-

Non-polar solvents (e.g., decane) improve conversion rates (93% in 24 h) compared to polar solvents like THF (≤85%) .

-

Temperature : Reactions at 80°C achieve full conversion in 1 h vs. 60°C (24 h) .

Substrate Scope

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

Organic Synthesis

One of the primary applications of (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis. The compound serves as a versatile boron reagent that can facilitate various coupling reactions:

- Suzuki Coupling Reactions : This compound can be employed as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The presence of the methoxy group enhances the reactivity towards aryl halides and contributes to the formation of biaryl compounds.

- Synthesis of Functionalized Aromatics : The unique structure allows for the introduction of diverse functional groups into aromatic systems through electrophilic aromatic substitution.

Medicinal Chemistry

The potential medicinal applications of (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are under investigation:

- Anticancer Agents : Due to its ability to form stable complexes with various biomolecules, research is being directed towards exploring its efficacy as an anticancer agent. Studies suggest that compounds with similar structures exhibit cytotoxic properties against cancer cell lines.

- Drug Delivery Systems : The compound's boron content may enable its use in targeted drug delivery systems where boron neutron capture therapy (BNCT) is applicable.

Materials Science

In materials science, (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane shows promise in:

- Polymer Chemistry : Its reactive dioxaborolane moiety can be utilized in the synthesis of novel polymers with tailored properties for specific applications such as sensors and electronic devices.

- Fluorescent Materials : The compound's structural characteristics may contribute to the development of fluorescent materials for optoelectronic applications.

Case Study 1: Suzuki Coupling Reaction

A recent study demonstrated the use of (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized to achieve high yields with minimal by-products. This highlights the compound's efficiency as a boron reagent in organic synthesis.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Further investigations are ongoing to elucidate the mechanisms underlying this activity and to assess its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The styryl group can participate in π-π interactions and conjugation, enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (Compound 9a)

- Structure : Lacks the 4-methoxy group on the styryl moiety.

- Synthesis : Prepared from styrene via borylation, yielding 91% after purification (hexane/ethyl acetate, 20:1) .

- Reactivity : Lower electron density compared to Compound 9b due to the absence of the methoxy group, resulting in reduced efficiency in electron-demanding reactions like fluorescence activation .

- Applications : Primarily used in cross-coupling reactions; less effective in H₂O₂ detection compared to methoxy-substituted analogs .

tert-Butyl(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate (Compound 74)

- Structure : Features an indole ring fused to the boronate ester.

- Synthesis : Derived from tert-butyl 3-ethynyl-1H-indole-1-carboxylate, achieving 75% yield .

- Reactivity : The indole moiety introduces steric hindrance, reducing reactivity in cross-coupling but enhancing selectivity in medicinal chemistry applications (e.g., CYP121A1 inhibition) .

- Applications : Explored in tuberculosis drug development due to its unique heterocyclic framework .

(E)-2-(4-(4-Methoxystyryl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MSTBPin)

- Structure : Contains a phenyl spacer between the methoxystyryl group and the borolane ring.

- Synthesis : Part of a fluorescence probe series, synthesized via palladium-catalyzed coupling .

- Reactivity : Exhibits enhanced fluorescence quantum yield compared to Compound 9b due to extended conjugation, enabling sensitive H₂O₂ detection in biological systems .

- Applications : Used in live-cell imaging for reactive oxygen species (ROS) monitoring .

(E)-2-(2,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Substituted with electron-withdrawing fluorine atoms at the 2- and 5-positions of the styryl group.

- Synthesis : Yield and method unspecified, but purification requires stringent conditions (2–8°C storage) .

- Reactivity : Fluorine atoms increase electrophilicity, improving reactivity in halogen-bonding interactions but reducing stability under hydrolytic conditions compared to Compound 9b .

- Applications : Explored in materials science for designing fluorinated polymers .

Comparative Data Table

Key Research Findings

Electronic Effects: The 4-methoxy group in Compound 9b enhances electron density, improving its performance in Suzuki-Miyaura couplings compared to non-substituted analogs like Compound 9a .

Fluorescence Applications : Methoxy-substituted boronates (e.g., MSTBPin) exhibit superior fluorescence activation due to extended π-conjugation, making them ideal for ROS sensing .

Steric vs. Electronic Tuning : Fluorine substituents (electron-withdrawing) vs. methoxy (electron-donating) groups dramatically alter reactivity and stability, enabling tailored applications in catalysis and materials science .

Biological Activity

(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive review of its biological activity based on available research findings and data.

- Molecular Formula : C15H21BO3

- Molecular Weight : 260.14 g/mol

- CAS Number : 149777-83-3

The compound operates through various mechanisms that are still under investigation. Preliminary studies suggest that it may interact with biological systems via:

- Boron Coordination : The boron atom in the dioxaborolane structure can form reversible covalent bonds with biomolecules, influencing enzymatic activities and cellular processes.

- Electrophilic Properties : The presence of the methoxy group enhances its electrophilicity, potentially allowing it to react with nucleophiles in biological systems.

Anticancer Properties

Research indicates that (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant anticancer activity. In vitro studies have shown:

- Cell Line Studies : The compound was tested against various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| PC-3 | 12.0 |

| A549 | 8.7 |

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have reported:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Case Study on Breast Cancer : A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound in a mouse model of breast cancer. Treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against clinical isolates from patients with urinary tract infections. The compound demonstrated effective inhibition of bacterial growth, suggesting its potential use in treating infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how does stereochemical control affect yield?

- Methodology : The compound can be synthesized via zinc-catalyzed hydroboration of 4-methoxyphenylacetylene using pinacolborane (HBpin). A reported procedure achieves 74% yield by reacting 4-methoxyphenylacetylene with HBpin in the presence of 1 mol% Zn(OTf)₂ catalyst at room temperature. Purification via column chromatography (hexane/EtOAc, 99:1) ensures isolation of the (E)-isomer, confirmed by GC-MS (m/z 244 [M⁺]) and comparison to literature NMR data .

- Key Considerations : Stereochemical control is critical; competing pathways may generate (Z)-isomers. Use of bulky catalysts and low-polarity solvents minimizes side reactions.

Q. How can researchers validate the structural integrity of this boronate ester using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Characteristic peaks include the methoxy group (δ ~3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and styryl protons (δ ~6.5–7.5 ppm for aromatic and vinyl protons). The tetramethyl dioxaborolane moiety appears as a singlet at δ ~1.3 ppm (¹H) and δ ~24–28 ppm (¹³C) .

- ¹¹B NMR : A sharp singlet at δ ~30 ppm confirms the boronate ester structure .

- IR Spectroscopy : B-O stretching vibrations (~1350–1310 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) provide additional validation.

Q. What are the key solubility and stability parameters for handling this compound in air-sensitive reactions?

- Methodology :

- Solubility : Soluble in THF, DCM, and hexane; sparingly soluble in water. Pre-dry solvents over molecular sieves.

- Stability : Hydrolytically sensitive; store under inert atmosphere (N₂/Ar) at –20°C. Monitor degradation via ¹H NMR (disappearance of boronate ester peaks) .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxystyryl group influence Suzuki-Miyaura cross-coupling reactivity?

- Methodology : The electron-donating methoxy group enhances the stability of the intermediate boronate complex, facilitating transmetallation with Pd catalysts. Kinetic studies using ³¹P NMR or in situ IR can track reaction progress. For example:

- React with aryl halides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 80°C.

- Isolate biaryl products via extraction (EtOAc/H₂O) and confirm coupling efficiency by HPLC .

Q. What mechanistic insights explain the compound’s selectivity in radical addition reactions?

- Methodology :

- Radical Initiation : Use AIBN or Et₃B/O₂ to generate radicals. The boronate ester acts as a radical acceptor, with regioselectivity governed by spin density distribution (confirmed by DFT calculations).

- Stereochemical Outcomes : (E)-configuration directs addition to the β-position of the styryl group. Monitor via ¹H NMR coupling constants (J = 16 Hz for trans-vinyl protons) .

Q. How can computational modeling predict the compound’s behavior in catalytic borylation reactions?

- Methodology :

- DFT Calculations : Optimize transition states for B─C bond formation using Gaussian 16 at the B3LYP/6-31G(d) level. Key parameters include activation energy (ΔG‡) and charge distribution on boron.

- Catalyst Screening : Compare UiO-Co (MOF-based) vs. homogeneous Co catalysts. MOF frameworks enhance selectivity due to pore confinement, as shown in analogous systems (83% yield for similar benzyl boronate esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.